molecular formula C20H17N5O B11327817 2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11327817
M. Wt: 343.4 g/mol
InChI Key: JNQPGNQFLGWFRR-UHFFFAOYSA-N
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Description

2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core fused with furyl and methylphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of microwave irradiation in an industrial setting could be explored to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to act as an adenosine receptor antagonist, binding to adenosine receptors and inhibiting their activity . This interaction can modulate various physiological processes, including neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-furyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to the presence of the furyl and methylphenyl groups, which impart specific chemical and biological properties. These functional groups can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

4-(furan-2-yl)-11,12-dimethyl-10-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H17N5O/c1-12-6-4-7-15(10-12)25-14(3)13(2)17-19(25)21-11-24-20(17)22-18(23-24)16-8-5-9-26-16/h4-11H,1-3H3

InChI Key

JNQPGNQFLGWFRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CO5)C)C

Origin of Product

United States

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